Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Catalog No.
S13112554
CAS No.
920277-23-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)prop...

CAS Number

920277-23-2

Product Name

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

IUPAC Name

N-[(2S)-1,3-dihydroxybutan-2-yl]benzamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8?,10-/m0/s1

InChI Key

HRJKQWCNQJAYRH-HTLJXXAVSA-N

Canonical SMILES

CC(C(CO)NC(=O)C1=CC=CC=C1)O

Isomeric SMILES

CC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chemical compound with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 215.25 g/mol. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. The specific structure of this compound features a hydroxymethyl group and a hydroxy group attached to a propyl chain, contributing to its unique properties and potential biological activities .

Typical of amides. These reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation: The hydroxyl groups can undergo acylation reactions, potentially leading to the formation of esters.
  • Reduction: The carbonyl group in the amide can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science .

Benzamide compounds often exhibit notable biological activity, particularly as potential therapeutic agents. N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- has been studied for its role as an inhibitor of certain receptors, such as the P2X7 receptor, which is implicated in inflammatory processes and pain signaling. Such inhibitors may have applications in treating chronic pain and inflammatory diseases . Additionally, compounds within this class have shown promise in anti-cancer and neuroprotective activities due to their ability to modulate cellular signaling pathways.

The synthesis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available benzoyl chloride or benzoic acid.
  • Formation of Amide: Reacting the starting material with an appropriate amine under basic conditions forms the amide.
  • Hydroxymethylation: The introduction of hydroxymethyl groups can be achieved through a reaction with formaldehyde in the presence of a catalyst.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods allow for the production of high-purity benzamide derivatives suitable for further biological testing and application .

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- has several applications:

  • Pharmaceuticals: As a potential drug candidate for treating conditions related to inflammation and pain due to its receptor inhibition properties.
  • Biochemical Research: Used in studies investigating receptor signaling pathways and cellular responses.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules.

The versatility of this compound makes it valuable across various fields including medicinal chemistry and biochemistry .

Interaction studies involving Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- focus on its binding affinity and inhibitory effects on specific biological targets. Research indicates that this compound interacts with the P2X7 receptor, affecting cellular responses related to inflammation and pain perception. These interactions are critical for understanding its pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzamide, N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamideC19H18N2O2C_{19}H_{18}N_2O_2Contains a pyrrole ring, enhancing biological activity .
(R)-N-(1,4-dihydroxybutan-2-yl)benzamideC11H15NO3C_{11}H_{15}NO_3Features a diol structure that may influence solubility .
2-chloro-n-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamideComplex structureExhibits diverse pharmacological activities due to multiple functional groups .

The uniqueness of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- lies in its specific arrangement of hydroxymethyl and hydroxy groups on the propyl chain, which may provide distinct biological properties compared to other benzamide derivatives.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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